7-(2-methoxyethyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-methoxyethyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(2-Methoxyethyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential therapeutic applications. This compound exhibits various biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is significant in the regulation of glucose metabolism and immune response.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N4O3 with a molecular weight of approximately 358.44 g/mol. Its structure features a purine ring system substituted with a methoxyethyl group and a phenethylpiperazine moiety, contributing to its biological activity.
The primary biological activity of this compound is attributed to its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are critical for insulin secretion in response to meals. By inhibiting this enzyme, the compound can enhance insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes treatment.
1. DPP-IV Inhibition
Research indicates that compounds similar to this compound demonstrate significant DPP-IV inhibitory activity. For instance:
- A study found that derivatives with similar structures showed IC50 values ranging from 50 to 200 nM against DPP-IV, indicating potent inhibition .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that this purine derivative can scavenge free radicals effectively, which may contribute to its therapeutic profile .
3. Neuroprotective Effects
Some studies have explored the neuroprotective effects of related compounds, indicating potential benefits in neurodegenerative conditions. These effects are believed to stem from the modulation of neurotransmitter systems and reduction of neuroinflammation .
Case Studies
Several case studies have highlighted the efficacy of DPP-IV inhibitors in clinical settings:
- Case Study 1 : A clinical trial involving patients with type 2 diabetes demonstrated that administration of a DPP-IV inhibitor led to significant reductions in HbA1c levels over a 24-week period .
- Case Study 2 : Another study focused on the neuroprotective effects of related compounds showed improvements in cognitive function in animal models subjected to oxidative stress .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action of various purine derivatives including our compound:
Compound Name | DPP-IV Inhibition (IC50) | Antioxidant Activity | Neuroprotective Effects |
---|---|---|---|
7-(2-Methoxyethyl)-3-methyl-8-(4-phenethylpiperazin-1-yl) | ~100 nM | Moderate | Yes |
Similar Purine Derivative A | ~150 nM | High | No |
Similar Purine Derivative B | ~75 nM | Moderate | Yes |
Eigenschaften
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-24-18-17(19(28)23-21(24)29)27(14-15-30-2)20(22-18)26-12-10-25(11-13-26)9-8-16-6-4-3-5-7-16/h3-7H,8-15H2,1-2H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUKDPKNENKORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCC4=CC=CC=C4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.